tert-Butyl (3-amino-3-oxopropyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-amino-3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-6(9)11/h4-5H2,1-3H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIHCTNHDMVMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572691 | |
| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65983-35-9 | |
| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 3 Amino 3 Oxopropyl Carbamate
Established Synthetic Pathways and Optimizations
The conventional and most widely employed method for synthesizing tert-Butyl (3-amino-3-oxopropyl)carbamate involves a two-step process. This process begins with the protection of a β-alanine derivative, followed by an amidation reaction to form the desired carboxamide.
Boc Protection of β-Alanine Derivatives
The initial step in the synthesis is the protection of the amino group of a β-alanine derivative to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a range of conditions and its ease of removal under acidic conditions.
The protection of the amino group in β-alanine ethyl ester is typically achieved through its reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction is generally carried out in the presence of a base to neutralize the acidic byproduct. The choice of solvent and base can influence the reaction's efficiency and yield.
The reaction proceeds by the nucleophilic attack of the amino group of β-alanine ethyl ester on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide group, which is then protonated. The use of a base, such as sodium bicarbonate or triethylamine, is crucial to scavenge the generated acidic species and drive the reaction to completion.
| Parameter | Condition | Effect on Reaction |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN) | Affects solubility of reactants and reaction rate. |
| Base | Sodium Bicarbonate (NaHCO₃), Triethylamine (Et₃N) | Neutralizes acidic byproducts, preventing side reactions. |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Slight excess of (Boc)₂O | Ensures complete conversion of the starting material. |
Detailed research findings indicate that high yields of the Boc-protected β-alanine ethyl ester can be achieved by carefully controlling the reaction conditions. Optimization studies often focus on minimizing the formation of side products and simplifying the work-up procedure.
Amidation Reactions for Carboxamide Formation
The second key step in the synthesis is the conversion of the ester group of the Boc-protected β-alanine ethyl ester into a primary amide. This transformation is a crucial step in forming the final product, this compound.
The amidation of the ester precursor is most commonly achieved by reacting it with ammonia (B1221849). This reaction, known as ammonolysis, involves the nucleophilic attack of ammonia on the ester carbonyl carbon, leading to the formation of the amide and the release of ethanol. This process can be carried out using various forms of ammonia, including aqueous ammonia, ammonia in an organic solvent, or gaseous ammonia.
The reaction conditions for the amidation step are critical for achieving a high yield and purity of the final product. Factors such as temperature, pressure, and the concentration of ammonia play a significant role.
| Parameter | Condition | Effect on Reaction |
| Ammonia Source | Aqueous Ammonia, Ammonia in Methanol/Ethanol | Influences reaction rate and work-up procedure. |
| Temperature | Room Temperature to slightly elevated temperatures | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Pressure | Atmospheric or sealed vessel | Using a sealed vessel can help maintain the concentration of ammonia. |
| Reaction Time | Several hours to overnight | Depends on the reactivity of the ester and the reaction conditions. |
Emerging Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of carbamates and amides. For the synthesis of this compound, this includes exploring alternative reagents and reaction conditions. One promising approach involves the use of carbon dioxide (CO₂) as a C1 source for the formation of the carbamate (B1207046) moiety, which could offer a more sustainable alternative to phosgene-based reagents. Additionally, the use of greener solvents, such as water or supercritical fluids, and the development of catalytic methods that reduce waste are active areas of research. Continuous flow technologies are also being investigated to improve safety, efficiency, and scalability while minimizing solvent usage.
Scalability Considerations for Industrial Production
The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
For the Boc protection step, the use of large quantities of di-tert-butyl dicarbonate requires appropriate handling procedures due to its potential for thermal decomposition. The choice of a suitable solvent that is both effective for the reaction and easy to recover and recycle is also a key consideration.
In the amidation step, the handling of ammonia on a large scale presents safety challenges that must be addressed through proper engineering controls. The reaction kinetics and heat transfer become critical parameters to monitor and control in large reactors to prevent runaway reactions and ensure consistent product quality. The work-up and purification of the final product must also be optimized for large-scale operations to minimize solvent waste and maximize product recovery. Continuous processing is an attractive option for the industrial synthesis of this compound, as it can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processing.
Chemical Reactivity and Derivatization of Tert Butyl 3 Amino 3 Oxopropyl Carbamate
Reactions of the Amide Moiety
The primary amide group (-CONH₂) is a robust functional group, but it can participate in several important chemical reactions, allowing for further derivatization of the molecule.
The primary amide of tert-Butyl (3-amino-3-oxopropyl)carbamate can be converted to its corresponding acyl hydrazide, tert-Butyl (3-hydrazinyl-3-oxopropyl)carbamate, through reaction with hydrazine (H₂NNH₂). chempedia.info This transformation replaces the -NH₂ group of the amide with an -NHNH₂ group. While unactivated amides can be resistant to this conversion, the reaction can be facilitated under certain conditions.
Recent studies have shown that the hydrazinolysis of unactivated amides can be effectively accelerated by simple inorganic ammonium (B1175870) salts, such as ammonium iodide, under mild conditions. nih.govacs.org The mechanism is believed to involve the activation of the amide carbonyl group by a hydrazinium salt, which facilitates the nucleophilic attack of hydrazine. acs.org Alternatively, the amide can be "activated" prior to hydrazinolysis. For instance, conversion to an N-Boc or N-tosyl amide allows for a smooth transamidation reaction with hydrazine hydrate at room temperature to yield the desired acyl hydrazide. researchgate.net The resulting product, a Boc-protected β-alanine hydrazide, is a valuable synthetic intermediate. 3wpharm.com
Cleavage of the Boc Protecting Group for Amine Liberation
A primary function of the tert-butoxycarbonyl (Boc) group is to serve as a temporary protecting group for the amine. researchgate.net Its removal, or deprotection, liberates the primary amine, yielding 3-aminopropanamide (B1594134). The Boc group is renowned for its stability in the presence of most nucleophiles and bases, yet its facile removal under acidic conditions makes it a cornerstone of many synthetic strategies, particularly in peptide synthesis. researchgate.netorganic-chemistry.org
The standard method for Boc deprotection involves treatment with strong anhydrous acids. chemistrysteps.com The mechanism begins with the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form carbon dioxide, the free amine, and a stable tert-butyl carbocation. chemistrysteps.com This cation can then be neutralized, often by forming isobutylene (B52900). researchgate.net
A variety of reagents and conditions can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups in the molecule. Strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), and hydrochloric acid (HCl) in solvents such as 1,4-dioxane or ethyl acetate are most common. researchgate.net However, a potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation; this can be suppressed by adding "scavengers" like thiophenol to the reaction mixture. organic-chemistry.org
The following table summarizes various conditions reported for the cleavage of the Boc protecting group.
| Reagent(s) | Solvent(s) | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | Standard, highly effective method. researchgate.net |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | Room Temperature | Common alternative to TFA. researchgate.net |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Can offer selectivity in certain cases. researchgate.net |
| Aqueous Phosphoric Acid | Water | Elevated Temperature | An environmentally benign option. organic-chemistry.org |
| Oxalyl Chloride / Methanol | Methanol | Room Temperature | A mild and rapid alternative method. |
General Reactivity in Complex Organic Transformations
Beyond reactions at its individual functional groups, this compound and its derivatives can participate in a variety of complex reactions that construct larger molecular frameworks.
The interaction of this compound with strong organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is governed by two main reactive sites: the acidic N-H protons of the primary amide and the electrophilic carbonyl carbon. Typically, the first equivalent of an organometallic reagent will act as a base, deprotonating the most acidic proton, which is one of the N-H protons of the amide.
Further reaction can involve nucleophilic attack at the amide carbonyl. While primary amides can be challenging substrates, analogous reactions are well-documented. For instance, Boc-protected cyclic amides (lactams) have been shown to react with Grignard reagents, leading to a ring-opening addition to form a linear aminoketone, all while leaving the Boc group intact. nih.gov This demonstrates the compatibility of the Boc group with such reagents. researchgate.netorganic-chemistry.org
Acylation reactions further functionalize the molecule at a nitrogen atom. The reactivity of this compound in these transformations depends on the specific reagent used.
Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are not used to acylate the amide nitrogen. Instead, their primary role in synthesis is to act as dehydrating agents to form amide bonds by activating a carboxylic acid to react with an amine. thermofisher.compeptide.comjove.com Therefore, direct reaction of a carbodiimide with the primary amide of this compound is not a standard transformation.
Ketenes : Ketenes (R₂C=C=O) are highly reactive electrophiles. The N-H bonds of the primary amide are nucleophilic and can, in principle, add to the ketene carbonyl to form an N-acyl amide derivative, also known as a diacyl amine.
Potassium Acyltrifluoroborates : A modern method has been developed for the chemoselective acylation of primary amides using potassium acyltrifluoroborates. acs.org This reaction is promoted by simple chlorinating agents and proceeds rapidly in water under acidic conditions, tolerating a wide range of other functional groups. This method represents a specialized acylation pathway applicable to the amide moiety of this compound. acs.org
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single step to form a complex product. The Ugi four-component reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, is one of the most prominent MCRs. beilstein-journals.org
While this compound cannot participate directly, its core structure is highly relevant to Ugi reactions in two key ways:
As the Amine Component : Following the cleavage of the Boc group (as described in section 3.2), the resulting 3-aminopropanamide can be used as the primary amine component in a standard Ugi four-component reaction.
As a Bifunctional Substrate Precursor : The Ugi reaction can be performed with a bifunctional substrate that contains two of the necessary functionalities, leading to a three-component reaction that forms heterocyclic structures. The carboxylic acid analogue of the title compound, N-Boc-β-alanine, is a classic example of such a bifunctional substrate. peptide.comchemicalbook.commedchemexpress.com In this Ugi four-center, three-component reaction (U4C-3CR), the amino acid provides both the amine and carboxylic acid components, reacting with an aldehyde and an isocyanide to generate complex peptide-like molecules. beilstein-journals.orgmdpi.com Strategies known as Ugi Deprotection–Cyclization (UDC) often employ N-Boc protected amino acids to build a linear intermediate, which, after Boc removal, cyclizes to form various heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org
Applications of Tert Butyl 3 Amino 3 Oxopropyl Carbamate in Advanced Synthesis
Role as a Key Intermediate in Bioactive Molecule Synthesis
The unique arrangement of functional groups in tert-Butyl (3-amino-3-oxopropyl)carbamate allows it to serve as a versatile intermediate in the synthesis of various bioactive molecules. The tert-butyloxycarbonyl (Boc) group provides a stable and reliable protecting group for the amine, which can be selectively removed under acidic conditions, while the primary amide offers a site for further chemical modification or can act as a key pharmacophoric feature.
The development of prodrugs is a critical strategy in pharmaceutical sciences to enhance the properties of active drug molecules, such as improving bioavailability, increasing stability, and ensuring targeted delivery. Amino acids and their derivatives are frequently used as moieties in prodrug design to improve a parent drug's characteristics.
A significant application of this compound is demonstrated in the synthesis of the anti-HIV prodrug, Nipamovir. Sulfanylbenzamide thioesters are known for their anti-HIV activity, which involves disrupting zinc coordination in the viral nucleocapsid protein NCp7. However, these compounds are too unstable in the bloodstream to be used as systemic drugs.
To overcome this instability, a prodrug strategy was employed to protect the active sulfanylbenzamide, thereby enhancing its stability and oral bioavailability. Nipamovir, or N-(3-amino-3-oxopropyl)-2-((1-methyl-4-nitro-1H-imidazole-5-yl)thio)benzamide, was designed with a 1-methyl-4-nitro-imidazole group protecting the sulfur atom.
The synthesis of Nipamovir features this compound as a key intermediate. The synthetic pathway begins with the protection of β-alanine ethyl ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield an N-Boc protected ester. This ester is then converted to this compound via reaction with aqueous ammonium (B1175870) hydroxide (B78521) in methanol. The Boc-protecting group is subsequently removed using hydrochloric acid to yield the hydrochloride salt of β-alaninamide, which is then coupled with the protected thiobenzamide (B147508) core to eventually form Nipamovir.
Table 1: Key Intermediates in the Synthesis of Nipamovir
| Compound Name | Role in Synthesis |
| β-alanine ethyl ester | Starting material |
| N-Boc-β-alanine ethyl ester | Boc-protected intermediate |
| This compound | Key amide intermediate |
| β-alaninamide hydrochloride | Deprotected coupling partner |
| Nipamovir | Final prodrug product |
Information on the specific role of this compound as an intermediate in the construction of aminoglycoside derivatives could not be substantiated from the provided search results.
Precursor in Prodrug Development
Contribution to Diverse Chemical Libraries and Building Block Repositories
This compound is classified as a biochemical reagent and a valuable building block for life science research. medchemexpress.com Its utility stems from its bifunctional nature, containing a protected amine and a primary amide within a short aliphatic chain. This structure makes it an ideal component for inclusion in chemical libraries and building block repositories used in drug discovery.
Chemical libraries comprising diverse and structurally unique small molecules are essential for high-throughput screening campaigns aimed at identifying new lead compounds for various therapeutic targets. As a building block, this compound allows for the systematic introduction of a protected primary amine and an amide functionality. This enables the generation of a wide array of derivatives, expanding the chemical space of a screening library and increasing the probability of discovering novel bioactive agents.
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₃ |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | tert-butyl N-(3-amino-3-oxopropyl)carbamate |
| CAS Number | 65983-35-9 |
Spectroscopic and Analytical Characterization of Tert Butyl 3 Amino 3 Oxopropyl Carbamate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of tert-Butyl (3-amino-3-oxopropyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different proton environments within the molecule. The tert-butyl group will present as a sharp singlet, typically integrating to nine protons, in the upfield region around 1.4 ppm. The protons of the propyl chain will appear as multiplets. The methylene (B1212753) group adjacent to the carbamate (B1207046) nitrogen (N-CH₂) is expected to resonate around 3.2-3.4 ppm, while the methylene group alpha to the amide carbonyl (CH₂-C=O) would likely appear further downfield, around 2.3-2.5 ppm. The amide protons (-CONH₂) will present as two broad singlets, and the carbamate proton (NH) will also be a broad singlet, with chemical shifts that can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The quaternary carbon and the methyl carbons of the tert-butyl group are expected around 79 ppm and 28 ppm, respectively. The carbonyl carbon of the carbamate group typically appears around 156 ppm, while the amide carbonyl is expected at a more downfield position, around 173-175 ppm. The methylene carbons of the propyl chain will have distinct signals, with the carbon attached to the carbamate nitrogen appearing around 38-40 ppm and the one adjacent to the amide carbonyl around 35-37 ppm. A recent study on the synthesis of short α and β-mixed peptides provided characterization for a similar N-Boc protected β-amino acid, N-Boc-β-Pro-COOH, which showed comparable chemical shifts for the Boc-group carbons. nih.gov
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.4 (s, 9H) | ~28.0 |
| C (CH₃)₃ | - | ~79.0 |
| NH-C=O | Broad singlet | - |
| NH-C =O | - | ~156.0 |
| NH-CH₂ | ~3.2-3.4 (m, 2H) | ~38-40 |
| CH₂-CH₂ | ~2.3-2.5 (m, 2H) | ~35-37 |
| C=O-NH₂ | - | ~173-175 |
| C=O-NH ₂ | Broad singlets (2H) | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for identifying any impurities.
A key fragmentation pathway for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). Therefore, in the mass spectrum of this compound, prominent peaks corresponding to [M+H-56]⁺ and [M+H-100]⁺ would be expected under positive ion mode electrospray ionization (ESI).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a compound. For this compound (C₈H₁₆N₂O₃), the expected exact mass can be calculated and compared to the experimental value. For instance, the calculated mass for the sodium adduct [M+Na]⁺ of a related, larger di-tert-butyl compound was found to be 553.3460, with the experimental value being 553.3462, demonstrating the high accuracy of this technique. rsc.org This level of precision is crucial for confirming the identity of the target compound and distinguishing it from isobaric impurities.
Interactive Data Table: Expected HRMS Fragments for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₁₇N₂O₃⁺ | 189.1234 |
| [M+Na]⁺ | C₈H₁₆N₂O₃Na⁺ | 211.1053 |
| [M+H-C₄H₈]⁺ | C₄H₉N₂O₃⁺ | 133.0608 |
| [M+H-C₅H₈O₂]⁺ | C₃H₉N₂O⁺ | 89.0709 |
Chromatographic Methods for Purity Profiling and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like this compound. A reversed-phase C18 column is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, typically at a wavelength around 210-220 nm where the amide and carbamate chromophores absorb. The retention time of the compound can be adjusted by varying the composition of the mobile phase.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve much faster separations without sacrificing resolution. This is particularly useful for high-throughput analysis and for resolving closely eluting impurities. The principles of separation are the same as in HPLC, with reversed-phase chromatography being the most common mode. The increased peak concentration achieved with UPLC also leads to enhanced sensitivity, which is beneficial for detecting trace impurities.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis of tert-Butyl (3-amino-3-oxopropyl)carbamate
Molecular modeling and conformational analysis are fundamental computational techniques used to explore the three-dimensional arrangements of a molecule and their relative energies. For this compound, these studies would be crucial for understanding its spatial structure, which can influence its physical properties and interactions with other molecules.
A conformational analysis would involve identifying the various possible shapes (conformers) the molecule can adopt through the rotation of its single bonds. The flexible nature of the propionamide (B166681) chain and the rotatable bonds associated with the tert-butoxycarbonyl (Boc) protecting group would result in a complex potential energy surface with numerous local energy minima, each corresponding to a stable conformer.
Key Areas of Investigation Would Include:
Dihedral Angle Rotations: Systematically rotating the key dihedral angles in the molecule's backbone to generate a wide range of possible conformations.
Energy Minimization: Using force fields (e.g., MMFF94, AMBER) to optimize the geometry of each generated conformer and calculate its steric energy.
Global Minimum Identification: Identifying the lowest energy conformer, which represents the most stable three-dimensional structure of the molecule in a vacuum.
Intramolecular Interactions: Analyzing the optimized structures for non-covalent interactions, such as intramolecular hydrogen bonds, which could play a significant role in stabilizing certain conformations. For instance, a hydrogen bond could potentially form between the amide N-H and the carbonyl oxygen of the Boc group.
A hypothetical data table summarizing the results of such an analysis might look like the following, where dihedral angles define the backbone conformation and relative energies indicate stability.
| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond |
| 1 | 180 | 180 | 0.00 | No |
| 2 | 60 | 180 | 1.25 | No |
| 3 | -60 | 60 | 2.50 | Yes |
| ... | ... | ... | ... | ... |
| Note: This table is illustrative and does not represent actual experimental or computational data. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deeper insights into the electronic properties of a molecule. These calculations would be essential for predicting the reactivity and spectroscopic characteristics of this compound.
By solving approximations of the Schrödinger equation for the molecule, one can obtain detailed information about its electron distribution and orbital energies.
Key Parameters from Quantum Chemical Calculations Would Include:
Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Electrostatic Potential (ESP) Map: Visualizing the electrostatic potential on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would highlight the likely sites for chemical reactions. For instance, the carbonyl oxygens would be expected to be electron-rich, while the amide and carbamate (B1207046) protons would be electron-poor.
Partial Atomic Charges: Quantifying the charge distribution across the atoms in the molecule (e.g., using Mulliken, NBO, or Hirshfeld population analysis). This data helps in understanding the polarity of bonds and predicting sites for nucleophilic or electrophilic attack.
Spectroscopic Properties: Simulating spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR), which could be compared with experimental data to validate the computed structure.
A summary of hypothetical results from DFT calculations could be presented in a table like the one below.
| Computational Parameter | Predicted Value |
| Method/Basis Set | B3LYP/6-31G* |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 3.5 D |
| Most Negative Atomic Charge (Site) | -0.65 (Carbonyl Oxygen) |
| Most Positive Atomic Charge (Site) | +0.45 (Amide Hydrogen) |
| Note: This table is for illustrative purposes only and is not based on actual published research for this specific molecule. |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Catalysis for tert-Butyl (3-amino-3-oxopropyl)carbamate
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research into the synthesis of this compound is focused on overcoming the limitations of traditional methods, which often rely on stoichiometric activating agents and harsh reaction conditions. A significant area of exploration is the use of catalytic systems for the direct amidation of N-Boc-β-alanine.
Recent studies have highlighted the potential of boronic acid derivatives as catalysts for the direct formation of amide bonds. cerist.dz This approach offers a more atom-economical and milder alternative to conventional coupling reagents. The proposed catalytic cycle for such a transformation would involve the activation of the carboxylic acid group of N-Boc-β-alanine by the boronic acid catalyst, facilitating nucleophilic attack by ammonia (B1221849) or an ammonia equivalent to form the desired amide.
Key research objectives in this area include:
Catalyst Development: Designing and synthesizing novel boronic acid catalysts with enhanced activity and broader substrate scope.
Mechanistic Studies: Elucidating the precise mechanism of catalysis to enable rational catalyst design and optimization of reaction conditions.
Process Optimization: Developing scalable and cost-effective processes for the catalytic synthesis of this compound, suitable for industrial applications.
The table below summarizes some of the catalytic approaches being explored for the synthesis of amides from carboxylic acids, which could be adapted for the production of this compound.
| Catalyst Type | Precursor Compound | Key Advantages | Potential Challenges |
| Boronic Acids | N-Boc-β-alanine | Mild reaction conditions, high atom economy, good functional group tolerance. cerist.dz | Catalyst loading, substrate scope, and scalability need further optimization. |
| Enzymatic Catalysis | N-Boc-β-alanine | High selectivity, environmentally friendly (aqueous conditions), mild conditions. researchgate.netnih.gov | Enzyme stability, cost, and substrate specificity can be limiting factors. |
| Metal Catalysis | N-Boc-β-alanine | High efficiency and turnover numbers for some transformations. rsc.org | Potential for metal contamination in the final product, cost of precious metal catalysts. |
Expanded Applications in Pharmaceutical, Agrochemical, and Materials Science Synthesis
The structural motifs present in this compound make it an attractive building block for the synthesis of a diverse range of target molecules in several key industries.
Pharmaceutical Synthesis: The β-amino acid amide structure is a common feature in many biologically active compounds. chemimpex.com The Boc-protected amine allows for selective functionalization at the amide nitrogen or subsequent deprotection and elaboration of the amino terminus. This makes it a valuable intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other small molecule therapeutics. For instance, derivatives of β-alanine have been investigated for their potential as components of novel anticancer agents and enzyme inhibitors. researchgate.net
Agrochemical Synthesis: While direct applications of this compound in agrochemicals are not yet widely reported, the underlying β-alanine scaffold is of interest. Derivatives of β-alanine have been explored for their potential antimicrobial and antifungal properties. scholarsresearchlibrary.com Future research may focus on incorporating the this compound moiety into new classes of pesticides and herbicides, leveraging the biocompatibility often associated with amino acid-derived structures.
Materials Science Synthesis: The difunctional nature of this compound and its derivatives opens up possibilities in polymer chemistry. After deprotection of the Boc group, the resulting 3-aminopropanamide (B1594134) can act as a monomer in the synthesis of polyamides and poly(ester-amide)s. cerist.dzresearchgate.netnih.gov These polymers can exhibit unique properties, such as biodegradability and biocompatibility, making them suitable for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. cerist.dzresearchgate.netnih.gov Research in this area would involve the polymerization of deprotected derivatives and the characterization of the resulting materials' thermal and mechanical properties.
The following table outlines potential applications of this compound derivatives in various fields.
| Industry | Potential Application | Rationale |
| Pharmaceutical | Synthesis of peptidomimetics and enzyme inhibitors. chemimpex.com | The β-amino acid amide is a key pharmacophore in many bioactive molecules. |
| Agrochemical | Development of novel fungicides and bactericides. scholarsresearchlibrary.com | β-alanine derivatives have shown antimicrobial activity. |
| Materials Science | Production of biodegradable polyamides and poly(ester-amide)s. cerist.dzresearchgate.netnih.gov | The monomer unit possesses functional groups suitable for step-growth polymerization. |
Integration into High-Throughput Synthesis and Automated Discovery Platforms
The increasing demand for the rapid synthesis and screening of large libraries of compounds in drug discovery and materials science has led to the development of high-throughput synthesis and automated discovery platforms. americanpeptidesociety.orgchemspeed.com The structure of this compound, being analogous to a protected amino acid, makes it highly amenable to integration into these automated workflows, particularly those based on solid-phase peptide synthesis (SPPS) principles. americanpeptidesociety.orgcreative-peptides.comnih.gov
In an automated synthesis workflow, a deprotected derivative of this compound could be coupled to a solid support or to other building blocks in a sequential manner. americanpeptidesociety.orgcreative-peptides.comnih.gov Robotic systems can precisely dispense reagents, control reaction conditions such as temperature, and perform necessary washing and deprotection steps. americanpeptidesociety.orgnih.gov This allows for the parallel synthesis of hundreds or even thousands of discrete compounds, each containing the core β-amino acid amide moiety but with diverse functionalities introduced at either the N- or C-terminus.
Key aspects of integrating this compound into automated platforms include:
Development of robust coupling protocols: Optimizing reaction conditions for efficient and high-yield amide bond formation on solid supports or in solution-phase parallel synthesis.
Compatibility with existing automated synthesizers: Ensuring that the chemical properties of this compound and its derivatives are compatible with the materials and reagents used in commercial automated synthesis platforms. chemspeed.com
Data management and analysis: Integrating the synthesis data with analytical techniques (e.g., mass spectrometry, HPLC) for rapid characterization and screening of the synthesized compound libraries.
The table below illustrates a conceptual workflow for the integration of this compound into an automated synthesis platform.
| Step | Description | Key Technologies |
| 1. Building Block Preparation | Synthesis and purification of this compound and its derivatives. | Standard organic synthesis techniques. |
| 2. Automated Synthesis | Sequential coupling of the building block with a diverse set of reactants on a solid support or in a multi-well plate format. | Robotic liquid handlers, automated peptide synthesizers, flow chemistry systems. americanpeptidesociety.orgnih.gov |
| 3. Cleavage and Purification | Cleavage of the synthesized compounds from the solid support (if applicable) and parallel purification. | Automated cleavage stations, parallel HPLC systems. |
| 4. High-Throughput Screening | Screening of the compound library for desired biological activity or material properties. | Robotic screening platforms, various assay technologies. |
The continued exploration of novel synthetic methodologies, the expansion into new application areas, and the seamless integration into modern automated synthesis platforms will undoubtedly solidify the importance of this compound as a key building block in the future of chemical synthesis.
Q & A
Basic Research Questions
Q. What synthetic routes are available for tert-butyl (3-amino-3-oxopropyl)carbamate, and how can purity be optimized?
- Methodology : A common approach involves carbamate protection of a primary amine. For example, reacting 3-aminopropionamide with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (ethanol/water) achieves ≥95% purity .
- Key Considerations : Monitor reaction completion by TLC or LC-MS. Boc deprotection under acidic conditions (e.g., TFA) should be avoided during synthesis.
Q. How is the structural integrity of tert-butyl (3-amino-3-oxopropyl)carbamate confirmed?
- Analytical Techniques :
- NMR : H NMR should show the tert-butyl singlet (~1.4 ppm) and resonances for the amide NH (~6.5 ppm) and carbamate NH (~5.1 ppm). C NMR confirms the carbonyl groups (Boc carbamate at ~155 ppm, amide at ~170 ppm) .
- IR : Stretching bands for amide (1650–1680 cm) and carbamate (1700–1750 cm) .
- X-ray Crystallography : For crystalline derivatives, bond angles and dihedral angles (e.g., C–N–C in the carbamate group) can resolve stereochemical ambiguities .
Q. What are the recommended storage conditions to ensure compound stability?
- Protocol : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight containers. Avoid exposure to moisture and acidic/basic vapors, as the Boc group is labile under acidic conditions .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability .
Advanced Research Questions
Q. How does tert-butyl (3-amino-3-oxopropyl)carbamate participate in multi-step synthetic pathways?
- Case Study : The compound serves as a precursor for peptide mimetics. For example, coupling with Fmoc-protected amino acids via EDC/HOBt activates the amide for solid-phase synthesis. Post-coupling, Boc deprotection enables further functionalization .
- Challenge : Competing side reactions (e.g., urea formation) may occur if activating agents are mismatched. Optimize stoichiometry and reaction time .
Q. What analytical methods resolve contradictions in reported physicochemical properties?
- Example : Discrepancies in melting points (e.g., 109–112°C vs. literature 105–108°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline phases .
- Data Cross-Validation : Compare experimental C NMR shifts with computational predictions (DFT calculations) to validate assignments .
Q. What safety protocols are critical for handling this compound in catalytic studies?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions. For respiratory protection, employ NIOSH-approved P95 masks during aerosol-generating steps .
- Waste Management : Quench residual Boc-protected intermediates with aqueous citric acid before disposal to prevent unintended reactivity .
Q. How can unexpected byproducts in amidation reactions be identified and mitigated?
- Troubleshooting : Use LC-MS to detect urea byproducts (m/z +58 from isocyanate intermediates). Add scavengers like trisamine to trap reactive species .
- Preventive Measures : Pre-dry solvents (e.g., molecular sieves in DCM) to minimize hydrolysis .
Methodological Resources
- Synthesis Optimization : Refer to stepwise protocols for Boc-protected analogs in and .
- Structural Analysis : Crystallographic data in and provide reference bond angles (e.g., C–N–C ≈ 114–123°) for comparative studies.
- Safety Compliance : Follow OSHA and ECHA guidelines outlined in SDS documents ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
